molecular formula C11H11ClO4S B13633372 Methyl 2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate

Methyl 2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate

Cat. No.: B13633372
M. Wt: 274.72 g/mol
InChI Key: WWQRYPJYEVYJOX-UHFFFAOYSA-N
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Description

Methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a chlorosulfonyl group and a carboxylate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with chlorosulfonyl phenyl compounds. One common method is the cyclopropanation of styrene derivatives followed by sulfonylation . The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to specific targets .

Properties

Molecular Formula

C11H11ClO4S

Molecular Weight

274.72 g/mol

IUPAC Name

methyl 2-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11ClO4S/c1-16-11(13)10-6-9(10)7-2-4-8(5-3-7)17(12,14)15/h2-5,9-10H,6H2,1H3

InChI Key

WWQRYPJYEVYJOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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